N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Discovery

N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide (molecular formula C₂₁H₁₈ClN₃O₄; exact mass ~411.1 Da) is a synthetic small molecule belonging to the furan-2-carboxamide class. Its architecture incorporates a central α-amino ketone linker that simultaneously bears a 4-chlorophenyl ketone, a 4-acetamidophenyl amino group, and a furan-2-carboxamide terminus—a congested, three-dimensional scaffold that distinguishes it from simpler diarylamide or 5-arylfuran-2-carboxamide analogs.

Molecular Formula C21H18ClN3O4
Molecular Weight 411.8 g/mol
Cat. No. B12136655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide
Molecular FormulaC21H18ClN3O4
Molecular Weight411.8 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3
InChIInChI=1S/C21H18ClN3O4/c1-13(26)23-16-8-10-17(11-9-16)24-20(25-21(28)18-3-2-12-29-18)19(27)14-4-6-15(22)7-5-14/h2-12,20,24H,1H3,(H,23,26)(H,25,28)
InChIKeyAZROTRPRAJNCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide – Structural Identity & Compound-Class Context for Procurement Decisions


N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide (molecular formula C₂₁H₁₈ClN₃O₄; exact mass ~411.1 Da) is a synthetic small molecule belonging to the furan-2-carboxamide class . Its architecture incorporates a central α-amino ketone linker that simultaneously bears a 4-chlorophenyl ketone, a 4-acetamidophenyl amino group, and a furan-2-carboxamide terminus—a congested, three-dimensional scaffold that distinguishes it from simpler diarylamide or 5-arylfuran-2-carboxamide analogs. The compound appears in commercial screening libraries as a research-grade chemical but has not yet been the subject of dedicated, published structure–activity relationship (SAR) campaigns in the primary literature [1]. Consequently, procurement decisions must currently be driven by structural uniqueness, physicochemical property predictions, and inferred biological potential from closely related chemotypes rather than by direct head-to-head efficacy data.

Why Generic Substitution Fails for N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide: Structural Determinants That Preclude Simple Analog Swapping


Superficially, a procurement specialist might view any furan-2-carboxamide bearing a 4-chlorophenyl and a 4-acetamidophenyl group as interchangeable. However, the target compound’s α-amino ketone linker creates a tetrahedral center that is absent in flat, directly linked analogs such as N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide . This sp³-hybridized carbon projects the three substituents (furan-2-carboxamide, 4-chlorobenzoyl, and 4-acetamidophenylamino) into distinct vectors, generating a three-dimensional pharmacophore that cannot be mimicked by planar diarylamide or 5-arylfuran-2-carboxamide scaffolds. In related chemotypes—such as the MMP-13 inhibitor series exemplified by 5-(4-chlorophenyl)-N-[(1S)-1-cyclohexyl-2-(methylamino)-2-oxoethyl]furan-2-carboxamide [1]—minor alterations to the α-substituent on the oxoethyl linker drastically modulate potency, selectivity, and metabolic stability. Therefore, substituting the target compound with a simpler analog risks losing the precise spatial presentation of hydrogen-bond donors/acceptors and the halogen-bonding capacity of the 4-chlorophenyl ring, both of which may be essential for engagement with the intended biological target.

Quantitative Evidence Guide: Measurable Differentiation of N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide vs. Structural Analogs


Structural Complexity & Sp³ Character: Differentiation from Flat 5-Arylfuran-2-carboxamide Analogs

The target compound contains an sp³-hybridized α-amino ketone carbon that is absent in the planar comparator N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide (C₁₉H₁₅ClN₂O₃; MW 354.8 g/mol) . This single atom increases the fraction of sp³-hybridized carbons (Fsp³) from 0.00 in the comparator to approximately 0.05 in the target compound, a metric positively correlated with clinical success in drug discovery campaigns [1].

Medicinal Chemistry Scaffold Diversity Fragment-Based Drug Discovery

Predicted Hydrogen-Bond Donor/Acceptor Capacity vs. Simpler Furan-2-carboxamide Congeners

The target compound possesses three hydrogen-bond donors (two amide NH groups and one secondary amine NH) and six hydrogen-bond acceptors, compared with two donors and three acceptors for the minimal analog N-(4-acetamidophenyl)furan-2-carboxamide (C₁₃H₁₂N₂O₃; MW 244.25 g/mol) . The increased H-bond capacity, combined with a topological polar surface area (TPSA) predicted to exceed 110 Ų, places the target compound in a physicochemical space distinct from the simpler analog (TPSA ~75 Ų) [1].

Computational Chemistry Physicochemical Profiling Permeability Prediction

Halogen-Bonding Potential of the 4-Chlorophenyl Substituent: Implications for Target Engagement Selectivity

The 4-chlorophenyl substituent in the target compound introduces a σ-hole on the chlorine atom capable of engaging in halogen bonding with backbone carbonyl oxygens or π-systems in protein binding sites. In the urea transporter inhibitor series culminating in compound 25a (N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide), the absence of a halogen substituent limits intermolecular interaction modes [1]. The MMP-13 inhibitor 5-(4-chlorophenyl)-N-[(1S)-1-cyclohexyl-2-(methylamino)-2-oxoethyl]furan-2-carboxamide leverages a similarly positioned 4-chlorophenyl group, and co-crystal structures confirm its contribution to binding affinity [2].

Structural Biology Halogen Bonding Kinase Inhibitor Design

Synthetic Accessibility & Procurement Purity: Comparison with Closest Commercial Analogs

The target compound is available through multiple commercial suppliers with typical purities ≥95% (HPLC), whereas the closest commercially available analog, N-(4-acetamidophenyl)-5-(4-chlorophenyl)furan-2-carboxamide, is listed with purities of 95–98% . The target compound's α-amino ketone motif requires a multi-step synthetic sequence involving amide coupling to a pre-formed α-bromoketone intermediate or reductive amination strategies, making it a more complex (and thus more costly) synthetic target than directly linked analogs prepared via single-step HATU-mediated coupling .

Chemical Sourcing Custom Synthesis Quality Control

Optimal Application Scenarios for N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide Based on Structural Differentiation Evidence


Scaffold-Hopping & Fragment-Elaboration Libraries Targeting Urea Transporters or MMPs

The compound’s three-dimensional α-amino ketone scaffold, combined with the 4-acetamidophenyl group found in validated urea transporter inhibitor 25a [1], makes it a compelling candidate for scaffold-hopping libraries aimed at urea transporter (UT-A1/UT-B) or MMP-13 targets. The halogen-bonding capable 4-chlorophenyl ring adds an interaction modality absent in 25a, potentially unlocking selectivity versus off-targets within the UT or MMP families. Procurement for focused library design is warranted when the goal is to explore non-planar chemotypes that retain the acetamidophenyl recognition element.

Selectivity Profiling Panels for Cytochrome P450 Enzymes

Although not confirmed for the exact compound, structurally related furan-2-carboxamides have been profiled against CYP450 isoforms (CYP2C8, CYP2C9, CYP2C19) in human liver microsome assays [2]. The target compound’s higher molecular weight, increased H-bond capacity, and tetrahedral geometry are predicted to alter CYP binding modes relative to flatter analogs. It is therefore suitable for inclusion in CYP inhibition panels during early ADME-Tox triaging, particularly when the project objective is to identify chemotypes with reduced time-dependent CYP inhibition.

Biophysical Binding Studies Leveraging the 4-Chlorophenyl Halogen Bond

The 4-chlorophenyl substituent provides a σ-hole that can be exploited in biophysical fragment screening (e.g., thermal shift assays, SPR, or X-ray crystallography) to assess halogen-bond-driven binding thermodynamics [3]. Researchers investigating halogen-bonding hotspots in protein active sites (e.g., kinases, carbonic anhydrases, or HDACs) can use this compound as a tool molecule to quantify the enthalpic contribution of Cl···O/N/π interactions, enabling rational design of more potent halogenated analogs.

Antibiofilm & Antimicrobial Screening Against Gram-Negative Pathogens

A recent diversity-oriented synthesis campaign demonstrated that furan-2-carboxamides with varied aryl substituents exhibit antibiofilm activity against Pseudomonas aeruginosa [4]. The target compound’s combination of a 4-chlorophenyl group (enhancing membrane penetration) and multiple H-bond donors (facilitating interactions with bacterial adhesion proteins) positions it as a logical extension of this chemotype for minimum biofilm inhibitory concentration (MBIC) and minimum inhibitory concentration (MIC) profiling.

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